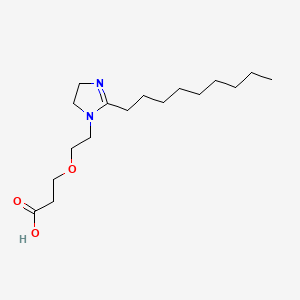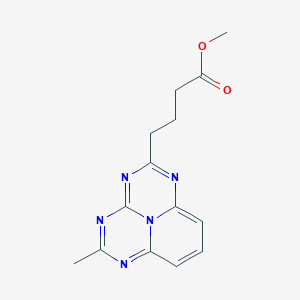
Ethyl benzyl(ethyl)phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl benzyl(ethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates. Phosphinates are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one oxygen atom. These compounds are of significant interest due to their diverse applications in organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl benzyl(ethyl)phosphinate can be synthesized through various methods. One common approach involves the palladium-catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides, followed by hydrogenolysis of the benzyl protecting group and hydrolysis of the ester function . Another method includes the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) at low temperatures, followed by alkylation with a wide range of electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of these processes.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl benzyl(ethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphinates to phosphines.
Substitution: Substitution reactions involve the replacement of one group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are frequently employed.
Major Products: The major products formed from these reactions include phosphine oxides, phosphines, and various substituted phosphinates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl benzyl(ethyl)phosphinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl benzyl(ethyl)phosphinate involves its interaction with molecular targets such as enzymes. Phosphinates can act as enzyme inhibitors by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s activity . This interaction often involves the formation of a stable complex between the phosphinate and the enzyme’s active site.
Vergleich Mit ähnlichen Verbindungen
- Ethyl phosphinate
- Benzyl phosphinate
- Diethyl phosphinate
Comparison: Ethyl benzyl(ethyl)phosphinate is unique due to the presence of both ethyl and benzyl groups, which can influence its reactivity and interaction with biological targets. Compared to simpler phosphinates like ethyl phosphinate, the additional benzyl group can enhance the compound’s lipophilicity and binding affinity to certain enzymes .
Eigenschaften
CAS-Nummer |
64199-24-2 |
|---|---|
Molekularformel |
C11H17O2P |
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
[ethoxy(ethyl)phosphoryl]methylbenzene |
InChI |
InChI=1S/C11H17O2P/c1-3-13-14(12,4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
WCJHSNRQFMGQHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(1E)-N-(2-Hydroxy-5-methylphenyl)ethanimidoyl]oxolan-2-one](/img/structure/B14500050.png)
![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

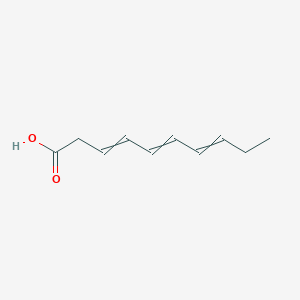
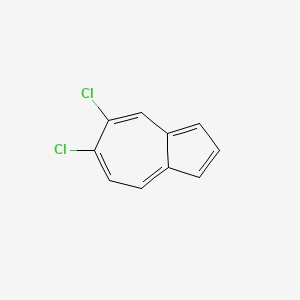

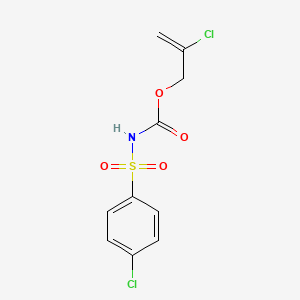
![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)
![4-[(Methanesulfonyl)methyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14500083.png)

